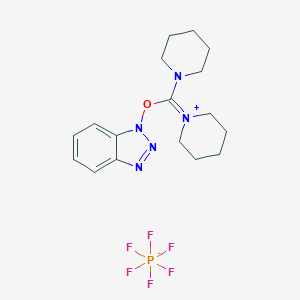

(ベンゾトリアゾール-1-イルオキシ)ジピペリジノカルベニウムヘキサフルオロリン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate (BDPCH) is a novel reagent used in organic synthesis. It has been widely used in various scientific research applications, such as peptide synthesis and drug discovery. BDPCH has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in the laboratory.

科学的研究の応用

ペプチドカップリング

HBPipUはペプチドカップリングに使用されます . このプロセスには、2つのアミノ酸間のペプチド結合の形成が含まれ、これはタンパク質合成の基本的なステップです。 HBPipUはカップリング剤として作用し、反応を促進し、その効率を向上させます .

エステルの合成

HBPipUはエステルの合成に使用されます . エステルは、香料や香味料から医薬品やポリマーまで、幅広い用途で一般的に使用される有機化合物のクラスです。

カルボン酸のエステル化

HBPipUはカルボン酸のエステル化に使用されます . この反応には、カルボン酸からエステルへの変換が含まれ、医薬品、染料、ポリマーなど、多くの重要な化学物質の製造における重要なプロセスです .

オリゴヌクレオチド合成のための固相支持体

HBPipUは、オリゴヌクレオチド合成のための固相支持体へのヌクレオシドのエステル化に使用されます . オリゴヌクレオチドは、遺伝子検査、研究、法科学で多くの用途を持つ短いDNAまたはRNA分子です .

ペプチドカップリングのための非吸湿性、非常に反応性の高い試薬

HBPipUは、ペプチドカップリングのための非吸湿性、非常に反応性の高い試薬です . その高い反応性と非吸湿性は、反応の効率と最終製品の品質を向上させることができるため、ペプチド合成に最適な選択肢です .

ビス(テトラメチレン)誘導体のアナログ

Safety and Hazards

The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove the person to fresh air and keep comfortable for breathing .

作用機序

Target of Action

HBPipU is primarily used as a coupling agent in peptide synthesis . Its main targets are the carboxyl groups of amino acids, which it activates for peptide bond formation .

Mode of Action

HBPipU operates as an immonium type coupling reagent . It reacts with the carboxyl group of an amino acid to form an active ester intermediate. This intermediate is then attacked by the amino group of another amino acid, leading to the formation of a peptide bond .

Biochemical Pathways

The primary biochemical pathway affected by HBPipU is peptide synthesis. By facilitating the formation of peptide bonds, HBPipU plays a crucial role in the creation of peptides and proteins, which are essential components of all living organisms .

Pharmacokinetics

Its solubility in acetonitrile suggests that it may have good solubility in other polar organic solvents .

Result of Action

The primary result of HBPipU’s action is the formation of peptide bonds, leading to the synthesis of peptides or proteins. This can have a wide range of effects at the molecular and cellular level, depending on the specific peptides or proteins being synthesized .

Action Environment

The efficacy and stability of HBPipU can be influenced by various environmental factors. For instance, it has been noted that HBPipU is non-hygroscopic and has a decomposition point of 206°C . Therefore, it should be stored at low temperatures (2-8°C) to maintain its stability . The reaction conditions, such as temperature, solvent, and pH, can also impact the efficiency of peptide coupling .

特性

IUPAC Name |

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N5O.F6P/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;1-7(2,3,4,5)6/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOBMGHLCWIWCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F6N5OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190849-64-0, 206752-41-2 |

Source

|

| Record name | (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-Benzotriazol-1-yl-N,N,N',N'-bis(pentamethylene)uronium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)

![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)